Methyl 2-[(4-cyanophenyl)amino]propanoate
Description
Methyl 2-[(4-cyanophenyl)amino]propanoate is an organic compound characterized by a propanoate ester backbone, a 4-cyanophenylamino substituent, and a methyl ester group. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol. The 4-cyanophenyl group introduces strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or coupling reactions. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or anticoagulants, as inferred from its structural analogs in impurity standards (e.g., N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide in ).
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(4-cyanoanilino)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-10-5-3-9(7-12)4-6-10/h3-6,8,13H,1-2H3 |
InChI Key |
IGHKAKINXSIIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-cyanophenyl)amino]propanoate typically involves the reaction of 4-cyanophenylamine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-cyanophenyl)amino]propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-[(4-cyanophenyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-cyanophenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate ()
- Molecular Formula : C₁₂H₁₅BrN₂O₄
- Key Features : Bromo and nitro groups at the 4- and 2-positions of the phenyl ring.
- Comparison: The nitro and bromo substituents increase steric hindrance and electron-withdrawing effects compared to the cyano group in the target compound. This enhances electrophilicity but reduces solubility in polar solvents.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate ()
- Molecular Formula: C₁₈H₂₁NO₄S
- Key Features : A sulfonamide group linked to a 4-methylphenyl ring.
- Comparison: The sulfonyl group introduces polarity, improving aqueous solubility. However, the bulkier sulfonamide substituent may reduce membrane permeability compared to the compact cyano group.
Ester Group Modifications
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()
- Molecular Formula: C₁₃H₁₃NO₂
- Key Features: Ethyl ester and a trans-cyanoacrylate structure.
- The α,β-unsaturated ester (acrylate) enables conjugation reactions, unlike the saturated ester in the target compound.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride ()
Functional Group Complexity
[2-(4-cyanoanilino)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate ()
- Molecular Formula : C₂₆H₂₂FN₅O₄
- Key Features : Indole and fluorobenzoyl moieties.
- Comparison : The indole group enables π-π stacking interactions in biological targets (e.g., kinase inhibitors), while the fluorobenzoyl group enhances metabolic stability. This complexity contrasts with the simpler structure of the target compound, which is more suited for synthetic intermediate roles.
Sulfonamide vs. Cyano Group Comparisons
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate ()
- Molecular Formula: C₁₀H₁₂ClNO₄S
- Key Features : Chlorophenylsulfonyl substituent.
- Comparison: Sulfonamides are stronger acids (pKa ~1–2) than cyano-substituted compounds (pKa ~10–12), influencing ionization state at physiological pH. This affects binding to targets like serum proteins.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Methyl 2-[(4-cyanophenyl)amino]propanoate | C₁₁H₁₂N₂O₂ | 4-cyanophenylamino, methyl | 204.23 | High reactivity, moderate solubility |
| Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate | C₁₂H₁₅BrN₂O₄ | Bromo, nitro, methyl | 347.17 | High electrophilicity, low solubility |
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate | C₁₈H₂₁NO₄S | Sulfonamide, methylphenyl | 347.43 | Polar, crystalline |
| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | C₁₃H₁₃NO₂ | Ethyl ester, cyanoacrylate | 215.25 | Conjugation-prone, hydrophobic |
Biological Activity
Methyl 2-[(4-cyanophenyl)amino]propanoate, also known as methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- Functional Groups : Contains an amino group, a cyano group, and a methyl ester group.
The presence of the cyano group enhances the compound's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its biological activity.
This compound has been studied for its interactions with various biological targets, primarily enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various diseases.
- Protein Interactions : The amino group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance:
- In Vitro Studies : The compound demonstrated inhibitory activity against human cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanisms : It may induce apoptosis and cell cycle arrest through modulation of histone deacetylases (HDACs), which are critical in cancer progression .
Enzyme Inhibition
The compound has been noted for its role in enzyme inhibition, particularly:
- HDAC Inhibition : Similar compounds have been shown to inhibit class I HDAC isoforms, leading to increased levels of acetylated histones, which can alter gene expression related to cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-3-(4-cyanophenyl)propanoate | C11H12N2O2 | Contains both cyano and amino groups |
| Methyl 3-(4-cyanophenyl)-2-hydroxyimino propanoate | C11H12N2O3 | Hydroxyimino functional group |
| Methyl 2-amino-3-(4-chlorophenyl)propanoate | C11H12ClN2O2 | Chlorine substitution instead of cyano |
| Methyl 3-(4-cyanophenyl)-2-methylpropanoate | C12H15N2O2 | Additional methyl group on the propanoic chain |
| 3-(4-Cyanophenyl)propanoic acid | C10H9NO2 | Lacks the methyl ester functionality |
This table highlights the distinctiveness of this compound due to its unique functional groups that enhance its reactivity and biological properties compared to other derivatives.
Case Studies and Research Findings
- Study on Antitumor Activity :
-
Biochemical Assays :
- The compound has been utilized as a substrate in various biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms. Its structural characteristics make it a valuable tool in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
